(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated via an acrylamide backbone to a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-methyl substituent. The benzo[d][1,3]dioxole moiety is a common pharmacophore in bioactive molecules, contributing to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-17-6-7-18-16(12-17)3-2-10-22(18,25)13-23-21(24)9-5-15-4-8-19-20(11-15)28-14-27-19/h4-9,11-12,25H,2-3,10,13-14H2,1H3,(H,23,24)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKFJKZEDWHENT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an acrylamide structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 341.41 g/mol. The presence of the tetrahydronaphthalene derivative contributes to its structural complexity and potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, including HL-60 and H460 , with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | HL-60 | 12 | Induces apoptosis via caspase activation |
| Compound B (similar structure) | H460 | 15 | Cell cycle arrest at G2/M phase |
| Target Compound | Not yet tested | - | Hypothesized to have similar effects |
The proposed mechanisms through which compounds like the target molecule exert their biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclins and CDKs resulting in G2/M phase arrest.
- Targeting Kinases : Potential interaction with protein kinases involved in cellular signaling pathways.
Case Study 1: Cytotoxicity Evaluation
In a controlled study evaluating the cytotoxicity of several derivatives, it was found that those containing the benzo[d][1,3]dioxole moiety had significant cytotoxic effects on cancer cells. The study utilized fluorescence-activated cell sorting (FACS) analysis to confirm apoptosis as a mechanism of action.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to investigate the relationship between structure and biological activity. The presence of specific functional groups was correlated with increased potency against cancer cell lines. Compounds with hydroxyl and methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.
Additional Biological Activities
Beyond anticancer properties, compounds with similar structures have been studied for their effects on:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested based on preliminary studies.
Comparison with Similar Compounds
Structural Analogues and Substitutional Variations
The following table summarizes key structural analogs, their substitution patterns, and biological activities:
Key Structural and Functional Differences
N-Substituent Complexity :
- The target compound’s tetrahydronaphthalenyl group introduces stereochemical and hydrogen-bonding diversity compared to simpler phenethyl (e.g., ) or benzothiazole () groups. This may enhance receptor selectivity or metabolic stability.
- Methoxy and hydroxy substituents (e.g., ) influence electronic properties and bioavailability. Hydroxy groups may increase polarity, while methoxy groups enhance lipophilicity.
Hydroxyphenethyl analogs () target lipid metabolism pathways (PPAR-γ/FAS), highlighting substituent-dependent mechanistic divergence.
Synthetic Accessibility :
- Phenethyl and benzothiazole derivatives (e.g., ) are synthesized via straightforward amide coupling, whereas the tetrahydronaphthalenyl group may require multi-step functionalization .
Physicochemical and Spectroscopic Comparisons
The table below compares NMR data and molecular weights of select analogs:
- The benzo[d][1,3]dioxole moiety consistently resonates at δ 6.7–7.5 ppm for aromatic protons.
- Methoxy groups (e.g., ) appear as singlets near δ 3.8–4.0 ppm.
Computational and Similarity Analysis
- For example, the target compound and ’s phenethyl derivative likely share >70% similarity based on shared benzo[d][1,3]dioxole and acrylamide motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
